molecular formula C17H14N8O B2570111 5-methyl-1-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-4-carboxamide CAS No. 1448050-74-5

5-methyl-1-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-4-carboxamide

Cat. No.: B2570111
CAS No.: 1448050-74-5
M. Wt: 346.354
InChI Key: GPDWYYBPLBHDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a pyrazole core substituted with a methyl group at position 5 and a phenyl group at position 1. The carboxamide moiety at position 4 links to a pyrimidine ring, which is further substituted at position 6 with a 1,2,4-triazole group.

Properties

IUPAC Name

5-methyl-1-phenyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N8O/c1-12-14(8-21-25(12)13-5-3-2-4-6-13)17(26)23-15-7-16(20-10-19-15)24-11-18-9-22-24/h2-11H,1H3,(H,19,20,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDWYYBPLBHDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-4-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit promising antifungal properties. A study synthesized various derivatives with triazole substituents that demonstrated enhanced antifungal activity against strains of Candida and Geotrichum, with many showing greater efficacy than fluconazole, particularly against Candida albicans . The presence of the triazole ring in the structure of 5-methyl-1-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-4-carboxamide suggests potential similar antifungal applications.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Research into novel sulfonamide derivatives has shown that similar structures can exhibit cytotoxic activity against various human cancer cell lines, including colon and breast cancer . The incorporation of the triazole and pyrazole rings may enhance the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells.

Antitubercular Activity

Another area of application is in the fight against tuberculosis. Compounds with similar structural features have been tested for their ability to combat multidrug-resistant strains of Mycobacterium tuberculosis. The hybridization of different pharmacophores, such as triazoles and dihydropyrimidines, has been shown to yield promising results in terms of antitubercular activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5-methyl-1-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-4-carboxamide. The presence of multiple functional groups allows for interactions with various biological targets. For instance:

  • The triazole ring is known for its ability to chelate metal ions and interact with biological macromolecules.
  • The pyrazole and pyrimidine components can influence the compound's lipophilicity and permeability across cellular membranes.

Bioassays and Efficacy Testing

Bioassays have confirmed the biological activity of related compounds through methods such as the MTT assay for cytotoxicity and resazurin microplate assays for antitubercular activity. These methods provide quantitative data on cell viability and compound efficacy against specific pathogens .

Data Tables

Application Activity Reference
AntifungalEffective against Candida albicans
AnticancerCytotoxicity against colon and breast cancer
AntitubercularActive against multidrug-resistant Mycobacterium tuberculosis

Case Study 1: Antifungal Activity Evaluation

In a study assessing antifungal agents, derivatives similar to 5-methyl-1-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-4-carboxamide were synthesized and tested. The results indicated that certain modifications led to compounds exhibiting MIC values ≤ 25 µg/mL against resistant fungal strains .

Case Study 2: Anticancer Efficacy

A series of compounds were synthesized based on the dihydropyrimidine scaffold combined with triazole derivatives. These compounds were tested against various cancer cell lines using the MTT assay, revealing significant cytotoxic effects similar to established chemotherapeutics .

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in the body. This compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole Derivatives with Carboximidamide Substituents

A 2014 study synthesized pyrazole-carboximidamide derivatives (e.g., compounds 1–11 in ) with varying aryl substituents. Key differences include:

  • Substituent Effects : The target compound’s carboxamide group differs from the carboximidamide (N–C=NH₂) group in analogs. Carboxamides generally exhibit better metabolic stability compared to carboximidamides, which may hydrolyze more readily in vivo .
  • Aromatic Substitution : The target compound’s phenyl group at position 1 aligns with analogs 1–11, but its pyrimidine-triazole extension is unique. For example, compound 7 (5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrazole-1-carboximidamide) shares a methyl-substituted aryl group but lacks the pyrimidine-triazole moiety, which likely enhances the target compound’s binding affinity in enzyme pockets .
Table 1: Substituent Comparison of Pyrazole Derivatives
Compound (from ) Position 5 Substituent Functional Group Bioactivity Notes
Target Compound Methyl Carboxamide Enhanced stability, kinase-targeting potential
Compound 7 4-Methylphenyl Carboximidamide Moderate antimicrobial activity
Compound 3 4-Chlorophenyl Carboximidamide Higher cytotoxicity

Pyrimidine-Linked Heterocyclic Hybrids

A 2023 study () synthesized pyrimidine-pyrazole hybrids, such as compounds 4i and 4j, which incorporate tetrazole and coumarin groups. Key distinctions:

  • Triazole vs. Tetrazole : The target compound’s 1,2,4-triazole group (vs. tetrazole in analogs) reduces steric hindrance and improves solubility due to fewer nitrogen atoms. Tetrazoles are prone to metabolic oxidation, whereas triazoles are more stable .
  • Coumarin Absence : The target compound lacks the coumarin moiety present in 4i and 4j, which are associated with fluorescence properties and anticoagulant activity. This suggests divergent therapeutic applications .
Table 2: Pharmacophoric Features of Pyrimidine Hybrids
Compound (from ) Key Substituents Functional Impact
Target Compound 1,2,4-Triazole, pyrazole Kinase inhibition, solubility
4i Tetrazole, coumarin Fluorescence, anticoagulant
4j Thioxo-pyrimidine, coumarin Antioxidant potential

Biological Activity

5-methyl-1-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry. Its unique structure, featuring a combination of pyrazole, triazole, and pyrimidine moieties, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C17H17N7O\text{C}_{17}\text{H}_{17}\text{N}_{7}\text{O}

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the cyclization of appropriate precursors. One method includes the reaction of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 1H-indene-1,3(2H)-dione under reflux conditions in ethanol with piperidine as a catalyst .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For example:

  • Cell Line Studies : The compound was evaluated against various cancer cell lines using MTT assays. Results indicated significant antiproliferative activity against HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of 54.25% and 38.44%, respectively .
Cell LineGrowth Inhibition (%)
HepG254.25
HeLa38.44

The mechanism underlying its anticancer activity may involve the inhibition of specific kinases or pathways critical for tumor growth. For instance, compounds with similar structures have shown inhibition against Aurora-A kinase and CDK2, which are pivotal in cell cycle regulation .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by substituents on the pyrazole ring. Variations in alkyl and aryl groups at position N1 have been shown to significantly affect antiproliferative activity. The presence of specific functional groups can enhance or diminish activity against different cell lines .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives where modifications to the N-substituents led to varied biological profiles:

  • Compound A : Displayed IC50 values of 3.79 µM against MCF7 cells.
  • Compound B : Exhibited an IC50 value of 0.95 nM against NCI-H460 cells, indicating high potency in inhibiting proliferation .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 5-methyl-1-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-4-carboxamide?

The compound is typically synthesized via multi-step heterocyclic condensation. A key intermediate, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, is prepared by cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by basic hydrolysis . Subsequent coupling with 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine under amide-forming conditions (e.g., DMF, K₂CO₃, or carbodiimide coupling reagents) is required. Reaction optimization, such as solvent choice (DMF vs. THF) and temperature (room temperature vs. 50°C), can influence yield and purity .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Structural elucidation relies on FTIR for functional group analysis (e.g., C=O stretch at ~1680 cm⁻¹), ¹H/¹³C NMR for regiochemical confirmation, and high-resolution mass spectrometry (HRMS) for molecular ion validation . Single-crystal X-ray diffraction (XRD) is critical for resolving stereochemical ambiguities, as demonstrated in related pyrazole-carboxylic acid derivatives . Computational methods like DFT can predict vibrational spectra and molecular electrostatic potential surfaces, aiding in spectral interpretation .

Q. How are intermediates purified during synthesis, and what challenges arise?

Intermediate purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures . Challenges include removing unreacted starting materials (e.g., phenylhydrazine residues) and regiochemical byproducts. For example, triazole-pyrazole hybrids require careful monitoring of click chemistry byproducts (e.g., copper catalyst residues) via TLC or HPLC .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and stability of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into bond dissociation energies, frontier molecular orbitals (HOMO-LUMO gaps), and charge distribution. For instance, studies on 5-methyl-1-phenylpyrazole-4-carboxylic acid revealed a planar pyrazole ring with delocalized electron density, influencing its reactivity in amide coupling reactions . Molecular docking simulations can further predict binding affinities to biological targets (e.g., kinases or enzymes) .

Q. How should researchers address contradictions in spectral data (e.g., NMR splitting patterns vs. XRD results)?

Discrepancies between experimental and theoretical data require iterative validation. For example, unexpected NMR splitting may arise from dynamic processes (e.g., rotamers) or crystal packing effects observed in XRD. In such cases, variable-temperature NMR or NOESY experiments can resolve conformational ambiguities . Comparative analysis with structurally analogous compounds (e.g., triazole-substituted pyrimidines) is also recommended .

Q. What strategies optimize regioselectivity in triazole-pyrazole hybrid synthesis?

Regioselectivity in Huisgen cycloaddition (click chemistry) is controlled by copper(I) catalysts and solvent polarity. For example, THF/water mixtures favor 1,4-regioisomers, while DMF may promote side reactions. Substituent effects on the pyrazole ring (e.g., electron-withdrawing groups at position 3) also influence reaction pathways . Isomer ratios should be quantified via HPLC or ¹H NMR integration .

Q. How do solvent and temperature conditions impact the reaction mechanism of amide coupling?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrazole-carboxylic acid intermediate, while elevated temperatures (50–80°C) accelerate coupling but risk decomposition. Evidence from triazole-pyrazole syntheses shows that glacial acetic acid as a co-solvent can stabilize intermediates and improve yields . Kinetic studies (e.g., time-resolved FTIR) are recommended to map reaction progress .

Q. What statistical methods are used to optimize synthetic protocols for this compound?

Design of Experiments (DoE) approaches, such as response surface methodology (RSM), can identify critical factors (e.g., reagent stoichiometry, pH) affecting yield. For example, a Central Composite Design (CCD) was applied to optimize triazole formation in hybrid compounds, reducing side-product formation by 30% . Machine learning models trained on reaction databases (e.g., Reaxys) may further predict optimal conditions .

Q. How can researchers correlate structural modifications with biological activity in analogs of this compound?

Structure-Activity Relationship (SAR) studies require systematic variation of substituents (e.g., triazole vs. tetrazole at pyrimidine-4-yl) and evaluation in bioassays. For instance, replacing the phenyl group with fluorophenyl enhanced kinase inhibition in related pyrazole-carboxamides . Molecular dynamics simulations can rationalize activity differences by analyzing ligand-target binding modes .

Q. What are the key challenges in scaling up the synthesis for preclinical studies?

Critical issues include reproducibility of multi-step reactions (e.g., azide-alkyne cycloadditions) and purification at larger scales. Continuous flow reactors may improve triazole formation efficiency by enhancing mixing and heat transfer . Additionally, stability studies under accelerated conditions (40°C/75% RH) are necessary to ensure compound integrity during storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.